

## Protocol for Assessing Fomesafen Resistance in Amaranthus Species

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for assessing **fomesafen** resistance in weedy Amaranthus species, such as Palmer amaranth (Amaranthus palmeri) and waterhemp (Amaranthus tuberculatus). The methodologies outlined are essential for understanding the extent of resistance in a given population, elucidating the underlying mechanisms, and developing effective weed management strategies.

### Introduction

**Fomesafen** is a protoporphyrinogen oxidase (PPO)-inhibiting herbicide widely used for broadleaf weed control in various crops.[1] However, the intensive use of this herbicide has led to the evolution of resistant Amaranthus populations, posing a significant threat to agricultural productivity.[2] Resistance can be conferred by target-site mutations in the PPX2 gene or by non-target-site mechanisms, primarily enhanced herbicide metabolism.[3][4] Accurate assessment of **fomesafen** resistance is crucial for implementing appropriate management practices and for the development of new herbicidal compounds.

## **Data Presentation**

# Table 1: Herbicide and Inhibitor Concentrations for Whole-Plant Assays



Chemical	Species	Application Rate (g ai ha <sup>-1</sup> )	Purpose	Reference(s)
Fomesafen	A. palmeri	0 to 2109	Dose-response assay	[5]
Fomesafen	A. retroflexus	0 to 1125.04	Dose-response assay	[6]
Malathion	A. palmeri	1500	P450 inhibitor	[4][7]
Piperonyl Butoxide (PBO)	A. palmeri	1500	P450 inhibitor	[4][7]
Amitrole	A. palmeri	13.1	P450 inhibitor	[4]
4-chloro-7- nitrobenzofuraza n (NBD-CI)	A. palmeri	270	GST inhibitor	[4][7][8]

**Table 2: Dose-Response Metrics for Fomesafen** 

Resistance in Amaranthus Species

Species	Population	GR50 (g ai ha <sup>-1</sup> )	Resistance Index (RI)	Reference(s)
A. palmeri	Susceptible	4.3	-	[8]
A. palmeri	Resistant (RCA)	77.8	18-fold	[8]
A. retroflexus	Susceptible	4.6	-	[4]
A. retroflexus	Resistant (HW- 01)	235.7	50.7-fold	[4]
A. retroflexus	Susceptible	9.86	-	[7]
A. retroflexus	Resistant (R1)	583.05	59-fold	[7]
A. retroflexus	Resistant (R2)	496.73	50-fold	[7]



GR<sub>50</sub>: The herbicide dose that causes a 50% reduction in plant growth (biomass). Resistance Index (RI): The ratio of the GR<sub>50</sub> of the resistant population to the GR<sub>50</sub> of the susceptible population.

# Experimental Protocols Whole-Plant Dose-Response Assay

This protocol determines the level of resistance in an Amaranthus population by quantifying the herbicide dose required to inhibit plant growth by 50% (GR<sub>50</sub>).

#### Materials:

- Seeds from suspected resistant and known susceptible Amaranthus populations
- Pots (e.g., 11 x 11 cm) filled with potting mix
- Fomesafen herbicide
- Cabinet sprayer with a flat-fan nozzle
- Growth chamber or greenhouse with controlled conditions
- Drying oven
- Analytical balance

#### Procedure:

- Plant seeds of both susceptible and suspected resistant populations in pots.
- Thin seedlings to a uniform number (e.g., five plants per pot) once they have emerged.
- Grow plants in a greenhouse or growth chamber until they reach the 3-4 leaf stage (approximately 7.5-9 cm tall).[5][7]
- Prepare a range of **fomesafen** concentrations. For susceptible populations, doses may range from 4 to 264 g ai ha<sup>-1</sup>, while for resistant populations, a broader range up to 2109 g ai ha<sup>-1</sup> or higher may be necessary.[5] A non-treated control for each population is essential.



- Apply the different fomesafen doses to the plants using a cabinet sprayer calibrated to deliver a specific volume (e.g., 450 L ha<sup>-1</sup> at 280 kPa).[4]
- Return the treated plants to the greenhouse or growth chamber.
- Assess plant injury and survival 21 days after treatment.
- Harvest the aboveground biomass, place it in paper bags, and dry in an oven at 60°C for 48-72 hours until a constant weight is achieved.[5][7]
- Record the dry weight for each treatment.
- Express the dry weight data as a percentage of the non-treated control for each population.
- Analyze the data using a non-linear regression model (e.g., a three-parameter log-logistic model) to determine the GR<sub>50</sub> value for each population.[5][9]
- Calculate the Resistance Index (RI) by dividing the GR<sub>50</sub> of the resistant population by the GR<sub>50</sub> of the susceptible population.[8]

## **Metabolic Resistance Screening Using Inhibitors**

This protocol helps to determine if non-target-site resistance, specifically enhanced metabolism by cytochrome P450 monoxygenases (P450s) or glutathione S-transferases (GSTs), is contributing to **fomesafen** resistance.

#### Materials:

- Amaranthus plants (resistant and susceptible) at the 3-4 leaf stage
- Fomesafen
- P450 inhibitors: malathion, piperonyl butoxide (PBO), amitrole
- GST inhibitor: 4-chloro-7-nitrobenzofurazan (NBD-Cl)
- Cabinet sprayer

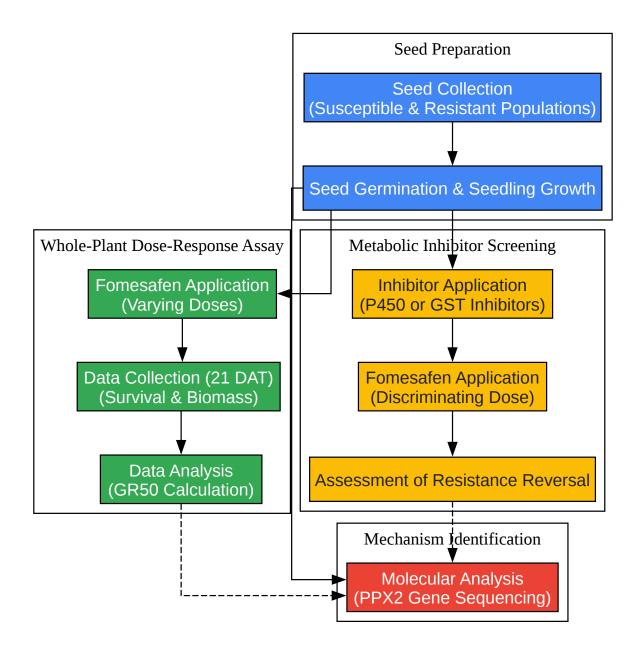
#### Procedure:



- Grow susceptible and resistant Amaranthus plants to the 3-4 leaf stage as described in the whole-plant dose-response assay.
- For P450 inhibition, apply malathion (1500 g ai ha<sup>-1</sup>), PBO (1500 g ai ha<sup>-1</sup>), or amitrole (13.1 g ai ha<sup>-1</sup>) to the plants 2 hours before **fomesafen** application.[4][7]
- For GST inhibition, apply NBD-Cl (270 g ai ha<sup>-1</sup>) to the plants 2 days before **fomesafen** treatment.[4][7][8]
- Apply a discriminating dose of fomesafen (a dose that controls the susceptible population but not the resistant one) to all inhibitor-treated plants and to a set of plants that did not receive an inhibitor.
- Include non-treated controls for all populations and inhibitor treatments.
- Evaluate plant survival and biomass reduction 14-21 days after **fomesafen** treatment.
- A significant increase in fomesafen efficacy (i.e., reduced survival or biomass) in the
  resistant population pre-treated with an inhibitor compared to fomesafen alone suggests the
  involvement of the corresponding enzyme family (P450s or GSTs) in resistance.[4][8]

## **Visualizations**

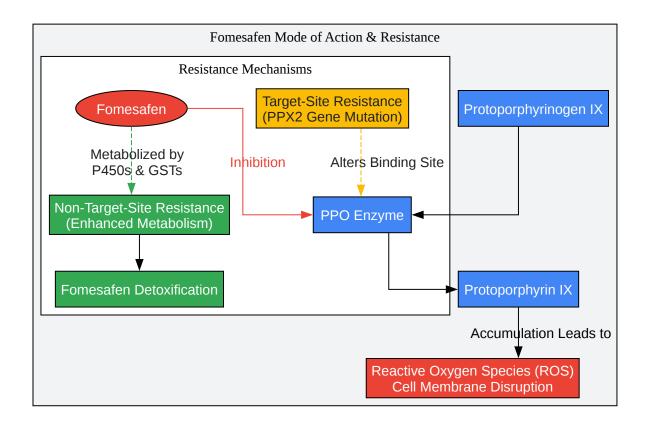




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Caption: Experimental workflow for assessing fomesafen resistance in Amaranthus.





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Caption: Fomesafen mode of action and resistance mechanisms in Amaranthus.

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